molecular formula C54H48Au3BF4OP3 B1604680 Tris(triphenylphosphinegold)oxonium tetrafluoroborate CAS No. 53317-87-6

Tris(triphenylphosphinegold)oxonium tetrafluoroborate

Cat. No.: B1604680
CAS No.: 53317-87-6
M. Wt: 1483.6 g/mol
InChI Key: TUNHIOLOUADRRZ-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(triphenylphosphinegold)oxonium tetrafluoroborate can be synthesized through the reaction of triphenylphosphinegold chloride with silver tetrafluoroborate in the presence of water. The reaction typically proceeds as follows:

3Ph3PAuCl+AgBF4+H2O(Ph3PAu)3OBF4+3AgCl3 \text{Ph}_3\text{PAuCl} + \text{AgBF}_4 + \text{H}_2\text{O} \rightarrow \text{(Ph}_3\text{PAu)}_3\text{O} \text{BF}_4 + 3 \text{AgCl} 3Ph3​PAuCl+AgBF4​+H2​O→(Ph3​PAu)3​OBF4​+3AgCl

The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tris(triphenylphosphinegold)oxonium tetrafluoroborate is primarily used as a catalyst in various organic reactions. Some of the key reactions it undergoes include:

Common Reagents and Conditions

The compound is often used in conjunction with other reagents such as propargyl vinyl ethers, enynes, and allenynes. The reactions typically occur under mild conditions, often at room temperature, and in the presence of solvents like dichloromethane or toluene .

Major Products Formed

The major products formed from reactions catalyzed by this compound include homoallenic alcohols, cross-conjugated trienes, and various substituted organic compounds .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tris(triphenylphosphinegold)oxonium tetrafluoroborate include:

Uniqueness

This compound is unique due to its trinuclear gold(I) structure, which provides distinct catalytic properties compared to mononuclear gold compounds. Its ability to catalyze a wide range of organic transformations under mild conditions makes it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

oxidanium;gold;triphenylphosphane;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.3Au.BF4.H2O/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;2-1(3,4)5;/h3*1-15H;;;;;1H2/q;;;;;;-1;/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNHIOLOUADRRZ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[OH3+].[Au].[Au].[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H48Au3BF4OP3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53317-87-6
Record name Tris(triphenylphosphinegold)oxonium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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